3,3'-(p-Phenylene)diacrylic acid

Photochemistry Fluorescence spectroscopy Photoisomerization

3,3'-(p-Phenylene)diacrylic acid (also referred to as p-phenylenediacrylic acid, 1,4-phenylenediacrylic acid, or PDA) is a rigid, linear dicarboxylic acid featuring two α,β-unsaturated carboxylic acid groups appended to a central para-phenylene ring. With molecular formula C12H10O4, a molecular weight of 218.21 g/mol, and a melting point exceeding 300 °C, PDA is distinguished by an extended π-conjugated system that spans the entire molecular length, endowing it with distinctive photochemical reactivity (including [2+2] cycloaddition and excimer emission).

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B7949156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(p-Phenylene)diacrylic acid
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O
InChIInChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)
InChIKeyAAFXQFIGKBLKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-(p-Phenylene)diacrylic Acid: A Conjugated Diacrylic Dicarboxylic Acid Linker for Photoreactive Materials and MOF Synthesis


3,3'-(p-Phenylene)diacrylic acid (also referred to as p-phenylenediacrylic acid, 1,4-phenylenediacrylic acid, or PDA) is a rigid, linear dicarboxylic acid featuring two α,β-unsaturated carboxylic acid groups appended to a central para-phenylene ring . With molecular formula C12H10O4, a molecular weight of 218.21 g/mol, and a melting point exceeding 300 °C, PDA is distinguished by an extended π-conjugated system that spans the entire molecular length, endowing it with distinctive photochemical reactivity (including [2+2] cycloaddition and excimer emission) . The compound functions as both a photoreactive monomer for liquid-crystalline polyesters and polyamides and as a rigid organic linker for constructing noninterpenetrating metal-organic frameworks (MOFs) with large channel architectures [1].

Why 3,3'-(p-Phenylene)diacrylic Acid Cannot Be Replaced by Saturated or Non-Conjugated Dicarboxylic Acid Analogs


3,3'-(p-Phenylene)diacrylic acid occupies a unique structural and functional niche among aromatic dicarboxylic acids. Its saturated analog p-phenylenediacetic acid (CAS 7325-46-4) lacks the conjugated C=C double bonds and consequently cannot undergo [2+2] photocycloaddition, E/Z photoisomerization, or excimer formation—processes that are foundational to PDA's utility in photoreactive polymers and photoalignment layers [1]. The melting point of PDA exceeds 300 °C, which is >48 °C higher than that of p-phenylenediacetic acid (mp 248–252 °C), reflecting enhanced thermal stability imparted by the fully conjugated backbone . Shorter aromatic diacids such as terephthalic acid (mp >300 °C, but C8 spacing rather than C12) lack the extended reach and photochemical functionality of PDA, while 4,4′-stilbenedicarboxylic acid, though conjugated, has a different symmetry and reduced rigidity that lead to divergent MOF topologies . These structural differences translate into irreplaceable performance characteristics in applications ranging from MOF gas adsorption to liquid-crystalline polymer alignment, as quantified in the evidence below.

Head-to-Head Quantitative Evidence for Selecting 3,3'-(p-Phenylene)diacrylic Acid Over Its Closest Analogs


Fluorescence Quantum Yield and Photochemical Activation Energy: PDA vs. Saturated Analog p-Phenylenediacetic Acid

p-Phenylenediacrylic acid (PDA) exhibits a measurable fluorescence quantum yield of φf = 0.09 in DMSO (λex = 337 nm) and undergoes photoisomerization with an activation energy of Ea = 9 kJ/mol [1]. In contrast, the saturated analog p-phenylenediacetic acid lacks the conjugated C=C double bonds required for this photochemical pathway; no comparable fluorescence quantum yield or photoisomerization activation energy has been reported for the saturated compound . This photochemical activity is exclusive to the diacrylic framework and is a direct consequence of the extended π-conjugation.

Photochemistry Fluorescence spectroscopy Photoisomerization

Melting Point Superiority: PDA (>300 °C) vs. p-Phenylenediacetic Acid (248–252 °C)

The melting point of 3,3'-(p-phenylene)diacrylic acid is reported as >300 °C (lit.) across multiple authoritative sources including Sigma-Aldrich . In contrast, the saturated analog p-phenylenediacetic acid melts at 248–252 °C (lit.) . This >48 °C differential reflects the enhanced thermal stability conferred by the fully conjugated, rigid π-system of PDA. The higher melting point enables PDA to withstand high-temperature polycondensation conditions (typically 180–250 °C) without premature melting or degradation, a critical advantage in the synthesis of liquid-crystalline polyesters and aromatic polyamides.

Thermal stability Polymer processing High-temperature materials

MOF Channel Architecture: Noninterpenetrating 17.3 Å Channels Exclusive to PDA-Linked Frameworks

Using PDA as a rigid linear linker, Fang et al. (2006) synthesized a noninterpenetrating three-dimensional MOF, [Zn₇O₂(pda)₅(H₂O)₂]·5DMF·4EtOH·6H₂O, featuring a heptanuclear zinc carboxylate secondary building unit (SBU) with dimensions of 9.8 × 9.8 × 13.8 ų and an intersecting large-channel system with a spacing of approximately 17.3 Å [1]. The framework exhibits selective adsorption favorable toward H₂O and CH₃OH and demonstrates substantial H₂ uptake. In contrast, MOFs constructed from the flexible, non-conjugated linker p-phenylenediacetic acid typically adopt different (often interpenetrated) topologies due to the absence of the rigidifying conjugated double bonds [2]. The noninterpenetrating, large-channel architecture obtained with PDA is a direct consequence of its extended conjugation and linear rigidity.

Metal-organic frameworks Porosity Gas adsorption

Photoinduced Optical Anisotropy: Dichroism of ~0.2 in PDA-Based Polyester Films for LC Alignment

Tejedor et al. (2005) demonstrated that spin-coated films of a main-chain polyester containing PDA units (polymer P-[1]-T) can be irradiated with linearly polarized UV light to induce a dichroism of approximately 0.2, which enables homogeneous alignment of nematic liquid crystals [1]. The photoinduced anisotropy is thermally stable due to crosslinking of the irradiated PDA units, and the aligned liquid-crystalline order was comparable to that obtained with a commercial rubbed polyimide alignment layer. This photoalignment capability arises specifically from the [2+2] photocycloaddition chemistry of the PDA moiety. Non-photoreactive dicarboxylic acid linkers (e.g., p-phenylenediacetic acid, terephthalic acid) cannot impart this functionality to derived polymers .

Photoalignment Liquid crystals Optical anisotropy

Excimeric Emission Red Shift: 5200 cm⁻¹ Stokes Shift Demonstrates Extended π-Conjugation Unique to PDA

In concentrated DMSO solutions (ca. 0.5 M), p-phenylenediacrylic acid displays a strong excimeric emission band that is red-shifted by approximately 5200 cm⁻¹ relative to its molecular emission maximum [1]. This large excimeric shift is a hallmark of the extended π-conjugation and face-to-face molecular packing enabled by the planar, fully conjugated PDA core. Crystalline PDA also exhibits a red-shifted emission (ca. 3250 cm⁻¹ from the molecular emission). In contrast, the saturated analog p-phenylenediacetic acid cannot support excimer formation due to the interruption of π-conjugation by the methylene bridges; its fluorescence (used in whitening agents) arises from a fundamentally different, non-excimeric mechanism . The excimer emission of PDA provides a built-in spectroscopic probe for monitoring polymer aggregation and morphology.

Excimer fluorescence π-Conjugation Photophysics

Application Scenarios Where 3,3'-(p-Phenylene)diacrylic Acid Provides Measurable Advantages Over Alternative Linkers


Photoreactive Liquid-Crystalline Polyesters for Non-Contact Photoalignment Layers

PDA serves as the photoreactive mesogenic unit in main-chain liquid-crystalline polyesters synthesized by high-temperature polycondensation. Upon irradiation with linearly polarized UV light, films of these polyesters develop a dichroism of ~0.2, enabling homogeneous alignment of nematic liquid crystals that is competitive with commercial rubbed polyimide alignment layers. The photoinduced anisotropy is thermally stabilized by crosslinking, permitting LC alignment that persists at elevated temperatures. This scenario is supported by direct quantitative evidence from Tejedor et al. (2005) [1] and is exclusive to PDA-containing polymers; non-photoreactive dicarboxylic acids cannot provide this functionality.

Construction of Noninterpenetrating Large-Channel MOFs for Selective Gas Adsorption

PDA's rigid, linear, fully conjugated structure directs the formation of noninterpenetrating metal-organic frameworks with large intersecting channels (~17.3 Å spacing). The Zn₇ PDA-MOF reported by Fang et al. (2006) demonstrates favorable H₂O and CH₃OH adsorption and substantial H₂ uptake [2]. The noninterpenetrating architecture maximizes accessible pore volume, a direct consequence of PDA's extended conjugation and rigidity that is not achievable with flexible linkers such as p-phenylenediacetic acid. This application scenario is critical for researchers procuring linkers for high-capacity gas storage or molecular sieving MOFs.

High-Temperature Polymer Synthesis Requiring Monomer Thermal Stability Above 300 °C

With a melting point exceeding 300 °C, PDA can withstand the demanding thermal conditions of high-temperature polycondensation reactions (typically 180–250 °C) without melting or degradation. This enables the synthesis of aromatic polyamides and polyesters with high inherent viscosities (0.35–0.55 dL/g) and substantial thermal stability [3]. The saturated analog p-phenylenediacetic acid (mp 248–252 °C) would melt under identical processing conditions, making PDA the only viable choice for applications requiring high-temperature monomer stability.

Fluorescence-Based Morphological Probes for Polymer Aggregation Studies

The excimeric emission of PDA (5200 cm⁻¹ red shift in concentrated solution, 3250 cm⁻¹ in crystalline state) provides an intrinsic, label-free spectroscopic handle for monitoring polymer chain aggregation, morphology, and photochemical crosslinking [4]. This property has been exploited to probe the solution behavior of PDA-based polyesters and to study photocycloaddition kinetics in solid films. No equivalent self-reporting fluorescence capability exists for saturated-linker polymers, giving PDA a distinct advantage in research settings where in situ characterization of material morphology is required.

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